2-Borono-6-methylbenzoic acid
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Overview
Description
2-Borono-6-methylbenzoic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boron atom bonded to two hydroxyl groups and a benzene ring substituted with a carboxylic acid and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Borono-6-methylbenzoic acid typically involves the borylation of 6-methylbenzoic acid. One common method is the reaction of 6-methylbenzoic acid with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Borono-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
2-Borono-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2-Borono-6-methylbenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other proteins .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 2-(Dihydroxyboranyl)benzoic acid
Comparison: 2-Borono-6-methylbenzoic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzene ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has additional functional groups that provide more versatility in chemical reactions and applications. The presence of the methyl group can also affect the compound’s steric and electronic properties, making it distinct from other boronic acids .
Properties
IUPAC Name |
2-borono-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDANHVJSDNNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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